

Application Notes: Antimicrobial and Antifungal Activity of Equisetum Extracts

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Compound of Interest

Compound Name: *Horsetail*

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Introduction

Equisetum, commonly known as **horsetail**, is a genus of perennial ferns that has been utilized in traditional medicine for various purposes, including as a diuretic, anti-inflammatory, and hemostatic agent.[1] Modern scientific inquiry has focused on its rich phytochemical profile, which includes a variety of phenolic compounds, flavonoids, saponins, and silicic acid.[2] These compounds are believed to be responsible for the observed biological activities of Equisetum extracts, including significant antimicrobial and antifungal properties.[1][3] Extracts from species such as Equisetum arvense, Equisetum telmateia, and Equisetum hyemale have demonstrated efficacy against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal species, making them a promising source for the development of novel antimicrobial agents.[4][5][6] This document provides a summary of quantitative data on their activity and detailed protocols for experimental evaluation.

Quantitative Antimicrobial and Antifungal Activity

The efficacy of Equisetum extracts varies depending on the species, the solvent used for extraction, the part of the plant used, and the target microorganism. The following tables summarize the quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Microbicidal Concentration (MBC/MMC) of Equisetum Extracts

Equisetum Species	Extract Type	Microorganism	MIC (mg/mL)	MBC/MMC (mg/mL)	Reference
E. arvense	70% Ethanolic	Staphylococcus aureus (ATCC 29213)	25	50	[4]
E. arvense	70% Ethanolic	Staphylococcus aureus (clinical)	25	50	[4]
E. arvense	70% Ethanolic	Streptococcus pneumoniae (ATCC 49619)	12.5	25	[4]
E. arvense	70% Ethanolic	Streptococcus pyogenes (Group A)	12.5	25	[4]
E. arvense	70% Ethanolic	Group G beta-hemolytic Streptococcus	12.5	25	[4]
E. arvense	Methanolic	Staphylococcus aureus	11.14	22.28	[7]
E. arvense	Methanolic (shoots)	Staphylococcus aureus (clinical)	20.58	-	[7]
E. arvense	Ethanolic (shoots)	Staphylococcus aureus (clinical)	15.5	-	[7]
E. arvense	Methanolic (shoots)	Escherichia coli	15.41	-	[7]

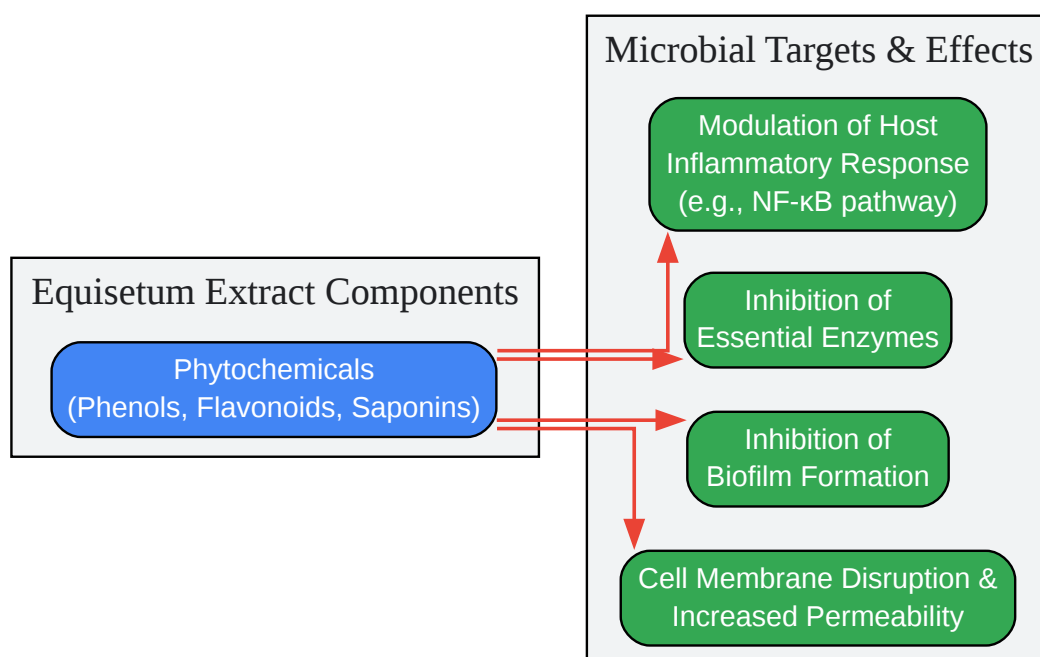
E. arvense	Ethanollic (shoots)	Escherichia coli	12.58	-	[7]
E. telmateia	Acetone	Bacillus pumilus (NCTC 8241)	0.0781	0.3125	[5]
E. telmateia	Methanolic	Bacillus subtilis	0.0781	0.0781	[5]
E. telmateia	Methanolic	Pseudomonas aeruginosa (ATCC 27853)	1.25	>40	[5]
E. telmateia	Ethyl Acetate	Rhodotorula sp.	0.625	1.25	[5]
E. hyemale	Methanolic	Oral Microorganisms	0.5	-	[8]
E. hyemale	70% Ethanollic	Oral Microorganisms	0.5 - 2	-	[8]

Table 2: Zone of Inhibition of Equisetum Extracts (Disc Diffusion Method)

Equisetum Species	Extract Type (Concentration)	Microorganism	Zone of Inhibition (mm)	Reference
E. arvense	Hydro-alcoholic	Escherichia coli	12.1	[7]
E. arvense	Hydro-alcoholic	Klebsiella pneumoniae	11.3	[7]
E. arvense	Hydro-alcoholic	Staphylococcus aureus	11.7	[7]
E. arvense	Hydro-alcoholic	Candida albicans	13.1	[7]
E. arvense	Ethanollic (1000 μ g/disc)	Pseudomonas aeruginosa	11	[7]
E. arvense	Ethanollic (1000 μ g/disc)	Klebsiella pneumoniae	18	[7]
E. arvense	Ethanollic (1000 μ g/disc)	Staphylococcus aureus	14	[7]
E. arvense	Ethanollic (1000 μ g/disc)	Enterococcus faecalis	18	[7]
E. arvense	Methanollic (leaf, maceration)	Staphylococcus aureus	14.5	
E. arvense	Methanollic (leaf, maceration)	Staphylococcus epidermidis	14.2	
E. arvense	Methanollic (leaf, maceration)	Enterococcus faecalis	14	
E. arvense	Methanollic	Bacillus megaterium	20.3	[7]
E. arvense	Ethanollic	Candida glabrata	28.0	[7]

Proposed Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial activity of Equisetum extracts is attributed to a complex mixture of phytochemicals that can act through multiple mechanisms. Phenolic compounds and flavonoids are known to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis.[1] Saponins can also increase membrane permeability, leading to cell lysis. Furthermore, some extracts have shown the ability to inhibit biofilm formation, a key virulence factor in many pathogenic microorganisms.[9][10] There is also evidence that these extracts can modulate the host's immune and inflammatory responses, which may contribute to their therapeutic effect.[4]



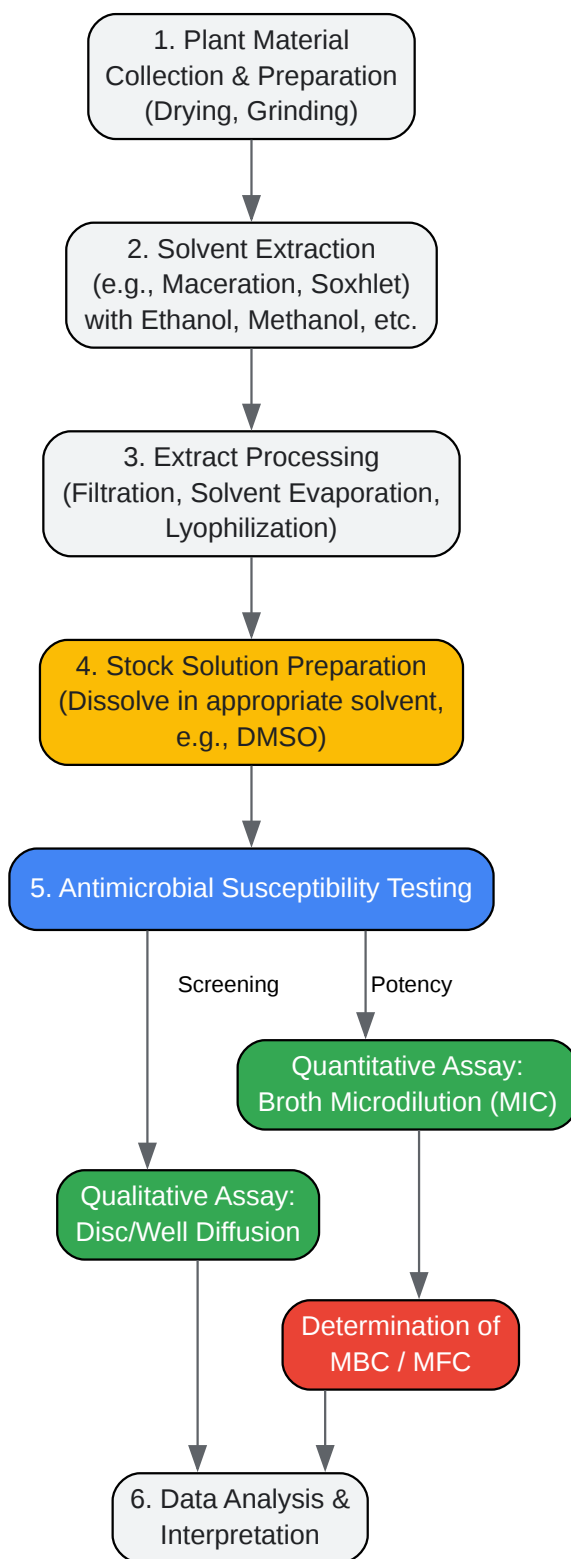
Proposed Antimicrobial Mechanisms of Equisetum Extracts

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Caption: Proposed mechanisms of action for Equisetum extracts.

Experimental Protocols & Workflows

The following are detailed protocols for evaluating the antimicrobial and antifungal activity of Equisetum extracts. The general workflow involves preparing the plant extract, followed by standardized susceptibility testing methods.



General Workflow for Antimicrobial Screening

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Caption: Experimental workflow for screening *Equisetum* extracts.

Protocol 1: Preparation of Equisetum Extract

This protocol describes a general method for solvent extraction. The choice of solvent is critical as it determines the profile of extracted phytochemicals.

Materials:

- Dried, powdered sterile stems of Equisetum sp.[\[4\]](#)
- Solvent (e.g., 70% Ethanol, Methanol, Acetone)
- Shaker or magnetic stirrer
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Lyophilizer (optional)
- Sterile storage vials

Procedure:

- Maceration: Weigh 10 g of powdered Equisetum plant material and add it to 100 mL of the chosen solvent (1:10 w/v ratio).[\[4\]](#)
- Extraction: Agitate the mixture on a shaker at room temperature for 24-72 hours in a dark environment to prevent degradation of light-sensitive compounds.[\[7\]](#)
- Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) until the solvent is completely removed.[\[4\]](#)
- Drying: The resulting crude extract can be further dried to a constant weight. For aqueous extracts, lyophilization (freeze-drying) is recommended to obtain a fine powder.
- Storage: Store the dried extract in sterile, airtight vials at 4°C in the dark until use.

Protocol 2: Determination of Antimicrobial Activity by Agar Disc Diffusion

This method is a widely used preliminary screening test for antimicrobial activity.[\[4\]](#)[\[11\]](#)

Materials:

- Test microorganisms (bacterial and/or fungal strains)
- Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile Petri dishes
- Sterile blank paper discs (6 mm diameter)
- Equisetum extract stock solution (e.g., 100 mg/mL in 10% DMSO)
- Positive control antibiotic discs (e.g., Gentamicin, Fluconazole)
- Negative control discs (impregnated with the solvent, e.g., 10% DMSO)
- Micropipettes
- Incubator

Procedure:

- Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[\[4\]](#)
- Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.
- Disc Application:
 - Aseptically impregnate sterile blank discs with a specific volume (e.g., 20 μ L) of the Equisetum extract solution.[\[4\]](#) Allow the solvent to evaporate completely.

- Carefully place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).[7]
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is absent) in millimeters (mm).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an extract that visibly inhibits microbial growth.[5]

Materials:

- Sterile 96-well microtiter plates
- Test microorganisms
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
- Equisetum extract stock solution
- Positive control (standard antibiotic)
- Negative controls (broth only for sterility, and broth with inoculum for growth)
- Multichannel pipette
- Microplate reader (optional)
- Resazurin solution (optional, as a growth indicator)

Procedure:

- Plate Preparation: Dispense 100 µL of sterile broth into each well of a 96-well plate.

- Serial Dilution:
 - Add 100 μ L of the Equisetum extract stock solution to the first row of wells.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first row to the second, mixing, and continuing this process down the plate. This creates a range of decreasing concentrations.[5]
- Inoculation: Prepare a microbial inoculum adjusted to the appropriate density (e.g., 5×10^5 CFU/mL for bacteria). Add a specific volume (e.g., 10 μ L) of this inoculum to each well (except the sterility control wells).
- Controls: Include wells for:
 - Growth Control: Broth + Inoculum (no extract).
 - Sterility Control: Broth only (no inoculum or extract).
 - Positive Control: Broth + Inoculum + standard antibiotic.
- Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of the extract at which there is no visible growth (i.e., no turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader. The addition of a colorimetric indicator like resazurin can aid in visualization (a color change indicates growth).
- (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10-20 μ L from the wells showing no visible growth onto fresh agar plates. The lowest concentration that results in no microbial growth on the agar after incubation is the MBC/MFC.[4]

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